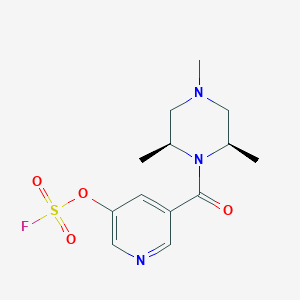
(2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinase B (PKB), which is a key signaling molecule involved in cell growth and survival. It has also been investigated as a potential treatment for cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been studied as a potential treatment for neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine involves its ability to inhibit PKB. PKB is a key signaling molecule that is involved in cell growth and survival. By inhibiting PKB, ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine can induce apoptosis in cancer cells and potentially treat neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit PKB, and potentially treat neurological disorders such as Alzheimer's disease. Additionally, ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have low toxicity and good selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising candidate for cancer treatment. Additionally, ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine has been shown to have low toxicity and good selectivity for cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine research. One direction is to continue investigating its potential as a treatment for cancer. Studies could focus on optimizing the synthesis method to increase yield and developing more targeted delivery methods to improve efficacy. Another direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine could be studied in combination with other drugs to determine if it has synergistic effects.
Synthesemethoden
The synthesis of ((2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine involves the reaction of 2,4,6-trimethylpiperazine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful temperature control. The yield of the reaction is typically around 60-70%.
Eigenschaften
IUPAC Name |
(2R,6S)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O4S/c1-9-7-16(3)8-10(2)17(9)13(18)11-4-12(6-15-5-11)21-22(14,19)20/h4-6,9-10H,7-8H2,1-3H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLBGXBLVBKNE-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,4,6-trimethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)
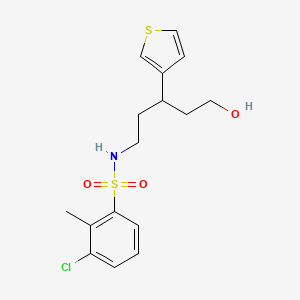
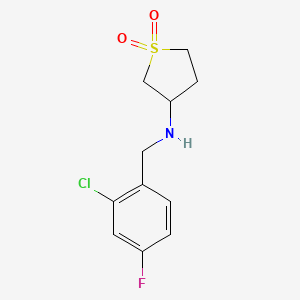
![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)
![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)
![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
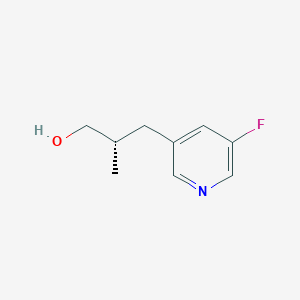
![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)
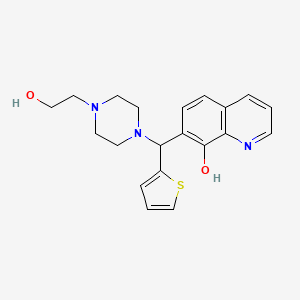
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)